2-Chlorobenzimidazole

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

2-Chlorobenzimidazole (4857-06-1) is the essential electrophilic building block for C2-functionalized benzimidazole synthesis. Its reactive C2-Cl bond uniquely enables Buchwald-Hartwig C–N cross-coupling to yield norastemizole—inaccessible with 2-amino or 2-methyl analogs. The chlorine leaving group also permits green thiourea-mediated thiolation for antimicrobial libraries, directional N-Cl···N halogen bonding for supramolecular materials, and predictable UV photoelimination to benzimidazolone. Choose this non-interchangeable C2 scaffold when cross-coupling efficiency, non-covalent interaction engineering, or photochemical pathway control are critical.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 4857-06-1
Cat. No. B1347102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzimidazole
CAS4857-06-1
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)Cl
InChIInChI=1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)
InChIKeyAYPSHJCKSDNETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzimidazole (CAS 4857-06-1) Technical Procurement Guide for Pharmaceutical and Organic Synthesis Intermediates


2-Chlorobenzimidazole (CAS: 4857-06-1) is a heterocyclic aromatic organic compound consisting of a benzene ring fused to an imidazole ring with a chlorine atom substituted at the 2-position. It is a white to cream crystalline solid with a melting point of 207-211 °C and a molecular weight of 152.58 g/mol . As a key building block in organic synthesis, the compound features a reactive C2-Cl bond that enables nucleophilic substitution reactions with amines, alkoxides, thiols, and organometallic reagents . Commercially, it is available in purities ranging from 97% to 98% and is supplied at production scales up to 50 kg, positioning it as a cost-effective intermediate for pharmaceutical and agrochemical manufacturing [1].

Why 2-Chlorobenzimidazole Cannot Be Casually Replaced by Other 2-Substituted Benzimidazole Analogs in Research Protocols


The 2-substituted benzimidazole scaffold encompasses a chemically diverse family of compounds—including 2-aminobenzimidazole (2-ABI), 2-mercaptobenzimidazole (2-MBI), 2-methylbenzimidazole, and benzimidazolone derivatives—whose divergent physical, electronic, and reactivity profiles render them non-interchangeable in research and industrial applications. The chlorine atom at the 2-position confers a unique combination of moderate electrophilicity, a defined crystal packing architecture stabilized by N-H···N hydrogen bonding and halogen···halogen interactions [1], and a distinct photochemical decomposition pathway that differs fundamentally from amino-, thiol-, and trifluoromethyl-substituted analogs [2]. Moreover, the C2-Cl bond serves as a versatile leaving group for palladium-catalyzed C–N cross-coupling reactions that are inaccessible or less efficient with other 2-substituted benzimidazole derivatives [3]. These material differences directly impact synthetic route design, purification outcomes, and final product specifications.

Quantitative Differentiation Evidence for 2-Chlorobenzimidazole Against Its Closest Analogs


Crystal Engineering: 2-Chlorobenzimidazole Forms a Defined Halogen···Halogen Interaction Network Absent in Non-Halogenated Analogs

2-Chlorobenzimidazole crystallizes in a unique three-dimensional network stabilized by three distinct intermolecular interaction types: N-H···N hydrogen bonds, C-H···Cl non-bonded interactions, and specific Cl···Cl halogen···halogen contacts. This combination is quantitatively defined by crystallographic data and is not present in non-halogenated 2-substituted benzimidazole analogs such as 2-methylbenzimidazole or benzimidazolone [1]. The halogen···halogen interaction provides a predictable supramolecular synthon for crystal engineering applications that is entirely absent in the 2-amino and 2-mercapto derivatives, which rely on hydrogen-bonding-dominated packing motifs. The CCDC reference for this structure is 126999.

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Photochemical Stability: 2-Chlorobenzimidazole Undergoes Chlorine Photoelimination to Form Benzimidazol-2(3H)-one, Distinct from Amino and Thiol Analogs

Under UV irradiation, 2-chlorobenzimidazole undergoes a specific photochemical pathway involving loss of chlorine to form a dimeric species and benzimidazol-2(3H)-one, which is itself inert to further photolysis [1]. In direct contrast, 2-aminobenzimidazole forms [2,5'-bibenzimidazol]-2'-amine and [2,4'-bibenzimidazol]-2'-amine, while 2-mercaptobenzimidazole (benzimidazole-2-thiol) undergoes imidazole ring cleavage with loss of sulfur, and 2-trifluoromethylbenzimidazole does not lose fluorine but undergoes dimerization and ring cleavage. 2-Phenylbenzimidazole exhibits ring system stabilization against photolysis, demonstrating that the 2-substituent critically determines photochemical fate.

Photochemistry Stability Studies UV Degradation

Nucleophilic Substitution Reactivity: N-Alkyl Substituents Modulate Chlorine Exchange Kinetics with Defined Rate Order

Kinetic studies of the Chichibabin reaction and chlorine exchange in 2-chlorobenzimidazoles with piperidine establish a quantitative order of N-alkyl substituent effects on nucleophilic substitution rate: CH₃ > C₆H₅CH₂, C₂H₅ > iso-C₃H₇, (C₆H₅)₂CH > n-C₉H₁₉ > tert-C₄H₉ (in order of decreasing rates) [1]. The overall rate decrease upon introducing branched N-substituents is low, indicating that steric hindrance to nucleophilic substitution at the 2-position is of only small significance. This predictable kinetic behavior contrasts with 2-methylbenzimidazole and 2-aminobenzimidazole, where the 2-position lacks a leaving group capable of analogous substitution chemistry.

Reaction Kinetics Nucleophilic Substitution Process Chemistry

Synthetic Transformations: 2-Chlorobenzimidazole Serves as a Versatile Precursor for N-Alkylation, Amination, and Thiolation Derivatives with Demonstrated Literature Procedures

2-Chlorobenzimidazole has been quantitatively demonstrated to undergo specific, well-characterized transformations that are not equally accessible from alternative 2-substituted benzimidazole scaffolds. Reaction with dimethyl sulfate yields 1-methyl-2-chlorobenzimidazole; reaction with diethyl sulfate yields 1-ethyl-2-chlorobenzimidazole; reaction with benzyl chloride yields 1-benzyl-2-chlorobenzimidazole; and bromination with bromine yields 2-chloro-4,5,6,7-tetrabromobenzimidazole . Additionally, 2-chlorobenzimidazole participates in palladium-catalyzed amination with 4-aminopiperidine to produce the antihistaminic agent norastemizole [1], and N-alkyl-2-chlorobenzimidazoles react with thiourea to yield N-alkyl-2-mercaptobenzimidazoles [2]. In contrast, 2-aminobenzimidazole and 2-methylbenzimidazole lack the electrophilic C2-Cl leaving group required for analogous C–N and C–S bond-forming cross-coupling reactions.

Synthetic Methodology Pharmaceutical Intermediates Cross-Coupling

Halogen Bonding Capability: N-Chlorobenzimidazole Derivatives Exhibit Strong and Linear N-Cl···N Interactions for Supramolecular Assembly

N-Chlorobenzimidazoles—derivatives directly accessible from the 2-chlorobenzimidazole core—demonstrate the ability to self-associate into one-dimensional chains through strong and linear N-Cl···N halogen bond interactions [1]. The less polarizable Cl atom is strongly activated due to an intramolecular amphoteric character and intermolecular cooperativity effect. This halogen bonding capability is structurally and electronically distinct from the hydrogen-bonding-dominated intermolecular interactions observed in 2-aminobenzimidazole (which forms N-H···N hydrogen-bonded networks) and 2-mercaptobenzimidazole (which forms S-H···N and S-H···S interactions). The family of N-chlorobenzimidazoles with different substitution patterns provides opportunities for the elaboration of macroscopic polar structures.

Halogen Bonding Supramolecular Chemistry Crystal Engineering

Evidence-Backed Application Scenarios for 2-Chlorobenzimidazole Procurement and Use


Synthesis of H1-Antihistaminic Norastemizole via Palladium-Catalyzed Amination

2-Chlorobenzimidazole serves as the key electrophilic coupling partner in the palladium-catalyzed Buchwald-Hartwig amination with 4-aminopiperidine to yield norastemizole, a potent H1-antihistaminic agent [1]. This synthetic route exploits the reactive C2-Cl bond of 2-chlorobenzimidazole, which is not present in 2-aminobenzimidazole or 2-methylbenzimidazole scaffolds. Procurement of 2-chlorobenzimidazole is essential for research groups and CROs developing antihistamine analogs or optimizing this specific C–N cross-coupling methodology.

Preparation of N-Alkyl-2-mercaptobenzimidazole Derivatives via Chlorine Displacement

N-Alkyl-2-chlorobenzimidazoles react with thiourea under green synthesis conditions—including solvent-free grinding, ethanol, PEG-600, or microwave irradiation—to produce N-alkyl-2-mercaptobenzimidazoles [1]. This transformation leverages the chlorine leaving group at the 2-position, a feature absent in 2-mercaptobenzimidazole and 2-aminobenzimidazole starting materials. Researchers synthesizing S-substituted benzimidazole libraries for antimicrobial or antiprotozoal screening programs will find 2-chlorobenzimidazole the appropriate starting material for this specific synthetic pathway.

Crystal Engineering of Halogen-Bonded Supramolecular Architectures

N-Chlorobenzimidazole derivatives, synthesized from the 2-chlorobenzimidazole core, function as amphoteric halogen bond donors capable of self-assembling into 1D chains through strong and linear N-Cl···N interactions [1]. This directional, tunable halogen bonding motif is uniquely accessible from the 2-chloro scaffold and is not replicated by 2-amino or 2-mercapto benzimidazole derivatives, which rely on hydrogen-bonding interactions. Solid-state chemists and materials scientists designing polar organic crystals or functional supramolecular materials should procure 2-chlorobenzimidazole for access to this distinct non-covalent interaction toolkit.

Photochemical Reaction Studies Requiring Controlled Chlorine Photoelimination

Under UV irradiation, 2-chlorobenzimidazole undergoes a defined photochemical pathway involving chlorine loss to yield a dimeric species and photoinert benzimidazol-2(3H)-one [1]. This behavior contrasts with the bibenzimidazolyl amine formation of 2-aminobenzimidazole, the sulfur-loss ring cleavage of 2-mercaptobenzimidazole, and the ring stabilization of 2-phenylbenzimidazole. Photochemists investigating substituent-dependent photodegradation mechanisms or requiring a benzimidazolone precursor via photochemical routes should select 2-chlorobenzimidazole specifically for its predictable chlorine photoelimination behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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